molecular formula C14H14ClNO2 B6281910 3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine CAS No. 1293162-36-3

3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine

Katalognummer: B6281910
CAS-Nummer: 1293162-36-3
Molekulargewicht: 263.72 g/mol
InChI-Schlüssel: IQVAXDXCVVIBNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a chloromethyl group at the third position and a methoxyphenylmethoxy group at the second position. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-hydroxypyridine and 4-methoxybenzyl chloride.

    Etherification: The hydroxyl group of 2-hydroxypyridine is etherified with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form 2-[(4-methoxyphenyl)methoxy]pyridine.

    Chloromethylation: The resulting compound is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the third position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperature, pressure, and the use of efficient catalysts to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring or the chloromethyl group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives with various functional groups.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of reduced pyridine derivatives or alcohols.

Wissenschaftliche Forschungsanwendungen

3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of 3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chloromethyl group, facilitating its binding to nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells. The methoxyphenyl group enhances the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(chloromethyl)pyridine: Lacks the methoxyphenylmethoxy group, resulting in different reactivity and applications.

    2-[(4-methoxyphenyl)methoxy]pyridine: Lacks the chloromethyl group, affecting its electrophilic properties.

    4-methoxy-3-(chloromethyl)pyridine: Positional isomer with different chemical behavior and applications.

Uniqueness

3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine is unique due to the combination of the chloromethyl and methoxyphenylmethoxy groups, which confer distinct chemical reactivity and biological activities. This dual functionality makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

1293162-36-3

Molekularformel

C14H14ClNO2

Molekulargewicht

263.72 g/mol

IUPAC-Name

3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine

InChI

InChI=1S/C14H14ClNO2/c1-17-13-6-4-11(5-7-13)10-18-14-12(9-15)3-2-8-16-14/h2-8H,9-10H2,1H3

InChI-Schlüssel

IQVAXDXCVVIBNB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)COC2=C(C=CC=N2)CCl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.